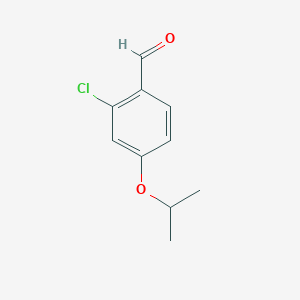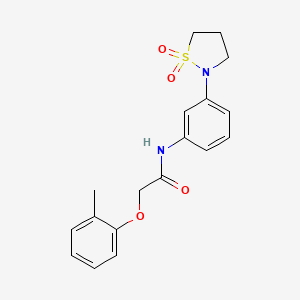
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level would be diverse and dependent on the specific target and biological activity .
Méthodes De Préparation
The synthesis of 5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials . The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and proceeds under reflux conditions to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid can be compared with other indole derivatives, such as:
5-Hydroxyindole: Known for its role in serotonin synthesis and its use in neurological research.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Studied for its potential anticancer properties.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propriétés
IUPAC Name |
5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-3-5-12(6-4-10)18-11(2)16(17(20)21)14-9-13(19)7-8-15(14)18/h3-9,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKFRLSSBVEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)


![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)
![5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546296.png)
![1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2546297.png)

![4-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546299.png)
![methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2546304.png)
![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)
